molecular formula C12H15N2O11V B1193784 3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate CAS No. 476310-60-8

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate

Cat. No.: B1193784
CAS No.: 476310-60-8
M. Wt: 414.19
InChI Key: HCJXRYXYWPOIGP-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxypyridine-2-carboxylic acid; oxovanadium; trihydrate (hereafter referred to as VO-OHpic trihydrate) is a vanadium(IV) complex featuring 3-hydroxypyridine-2-carboxylic acid (H2hpic) as the primary ligand. This compound, with the chemical formula Hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate (CAS: 476310-60-8), is notable for its role as a potent, selective, and reversible PTEN inhibitor . Synthesized by BioVision (an Abcam company), it exhibits a molecular weight of 476.3 g/mol and is soluble in DMSO (25 mM) . Its structure comprises a mononuclear oxovanadium(IV) center coordinated to the H2hpic ligand, stabilized by three water molecules in the crystal lattice. VO-OHpic trihydrate has garnered attention in biomedical research due to its insulin-mimetic properties and phosphatase inhibition, making it a candidate for diabetes and cancer therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate is synthesized through a series of chemical reactions involving vanadium and hydroxypyridinecarboxylate ligands. The synthesis typically involves the reaction of vanadium pentoxide with hydroxypyridinecarboxylic acid in an aqueous medium, followed by crystallization to obtain the trihydrate form .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard chemical synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate primarily undergoes complexation reactions due to its vanadium center. It can participate in oxidation-reduction reactions, where the vanadium ion changes its oxidation state. Additionally, it can form coordination complexes with various ligands .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include vanadium pentoxide, hydroxypyridinecarboxylic acid, and solvents like dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products

The major products formed from the reactions of this compound include various vanadium complexes, depending on the ligands and reaction conditions used. These complexes can exhibit different biological activities and properties .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₆H₆N₂O₄V
Molecular Weight : Approximately 202.12 g/mol
Structure : The compound consists of a vanadium ion coordinated with 3-hydroxypyridine-2-carboxylic acid, forming a stable trihydrate complex.

Chemistry

VO-OHpic serves as a ligand in the synthesis of various metal complexes. These complexes are studied for their catalytic properties and electronic characteristics. The compound can undergo several types of chemical reactions, including:

  • Oxidation : The vanadium center can be oxidized or reduced.
  • Substitution : Hydroxyl and carboxyl groups on the pyridine can engage in substitution reactions.
  • Coordination : It can form coordination complexes with other metal ions.

Biology

The compound has been investigated for its potential biological activities, particularly its role as an insulin-mimetic agent. Research indicates that VO-OHpic enhances glucose uptake in cells by activating insulin signaling pathways through the inhibition of protein tyrosine phosphatases.

Table 1: Summary of Insulin-Mimetic Effects

StudyCompound TestedEffect on Glucose UptakeMechanism
Vanadyl 3-HPCIncreased by 50%PTK inhibition
Vanadyl ComplexesEnhanced insulin sensitivityActivation of insulin signaling pathways

Medicine

Research has explored VO-OHpic's therapeutic applications, particularly in the treatment of metabolic disorders and cancer. Its ability to inhibit PTEN (phosphatase and tensin homologue) has been linked to increased levels of PIP₃ (phosphatidylinositol 3,4,5-trisphosphate), which plays a critical role in cell signaling pathways associated with growth and survival.

Case Study: PTEN Inhibition

In vitro studies demonstrated that VO-OHpic acts as a potent inhibitor of PTEN with an IC₅₀ value of approximately 46 nM. This inhibition leads to increased phosphorylation of Akt, promoting cellular growth and metabolism.

Anticancer Activity

Studies have shown that VO-OHpic exhibits cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest.

Case Study: A549 Lung Cancer Cells

In a study involving A549 human lung adenocarcinoma cells, treatment with VO-OHpic resulted in significant reductions in cell viability:

Table 2: Anticancer Activity Against A549 Cells

CompoundConcentration (µM)Viability (%)Significance (p-value)
Control-100-
Vanadyl Complex10063.4<0.05
Modified Complex10021.2<0.001

Mechanism of Action

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate exerts its effects by inhibiting the activity of PTEN, a phosphatidylinositol triphosphate 3-phosphatase. PTEN counteracts phosphoinositide 3-kinases (PI3K) and regulates cellular levels of phosphatidylinositol 3,4,5-triphosphate (PIP3). By inhibiting PTEN, this compound increases PIP3 levels, leading to the activation of downstream signaling pathways such as Akt, which are involved in cell survival and proliferation . The inhibition of PTEN by this compound is noncompetitive, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of PTEN .

Comparison with Similar Compounds

Structural Comparison

Vanadium complexes vary significantly based on ligand choice, nuclearity, and hydration state. Below is a structural comparison of VO-OHpic trihydrate with analogous oxovanadium(IV) complexes:

Compound Ligand(s) Nuclearity Hydration Key Structural Features Reference
VO-OHpic trihydrate 3-Hydroxypyridine-2-carboxylic acid (H2hpic) Mononuclear Trihydrate Monomeric structure with VO²⁺ center; H2hpic acts as a bidentate ligand (O,O and O,N modes) .
[VO(Hhpic-O,O)(Hhpic-O,N)(H₂O)]·3H₂O (Mononuclear complex) H2hpic Mononuclear Trihydrate Similar coordination to VO-OHpic but includes additional aqua ligands; distinct ESR signals .
[(VO)₄(μ-(hpic-O,O',N))₄(H₂O)₄]·8H₃O (Tetranuclear complex) H2hpic Tetranuclear Hydrated Cyclic tetramer with weak intra-/inter-molecular magnetic interactions; stable in solution .
Sodium (N-Ethylethylenediamine-N,N',N'-triacetato)oxovanadium(IV) Trihydrate N-Ethylethylenediamine-N,N',N'-triacetato Mononuclear Trihydrate Sodium counterion; distorted octahedral geometry around V .
Bis(maltolato)oxovanadium(IV) (BMOV) Maltol (3-hydroxy-2-methyl-4-pyrone) Mononuclear Anhydrous Neutral complex; maltol ligands enhance bioavailability and insulin-mimetic activity .

Key Observations :

  • Nuclearity: Mononuclear complexes (e.g., VO-OHpic) generally exhibit higher biological activity than tetranuclear structures due to better cellular uptake .
  • Ligand Effects: H2hpic provides strong chelation via O and N donors, whereas maltol in BMOV enhances solubility and bioavailability .

Catalytic Activity

Vanadium complexes are widely used in catalysis.

Compound Ligand Reaction Catalytic Activity Reference
Oxovanadium(IV) microclusters 2-Phenylpyridine Oligomerization of 3-buten-2-ol Highest activity (TOF = 1,200 h⁻¹) due to microcluster-enhanced surface reactivity .
Dioxovanadium(V) with dipicolinate Dipicolinate anion Oligomerization of 3-buten-2-ol Moderate activity (TOF = 800 h⁻¹); lower than microclusters .
Thiodiacetate oxovanadium(IV) 1,10-Phenanthroline Oligomerization of 3-buten-2-ol Comparable to dipicolinate complexes (TOF = 750 h⁻¹) .

Insights :

  • Microcluster structures outperform small-molecule complexes due to increased active sites and stability .

Key Findings :

  • Nuclearity Impact: Mononuclear complexes outperform tetranuclear ones in insulin-mimetic assays due to enhanced membrane permeability .

Physical and Chemical Properties

Property VO-OHpic Trihydrate BMOV Sodium Oxovanadium Trihydrate
Molecular Weight 476.3 g/mol 348.1 g/mol 434.2 g/mol
Solubility Soluble in DMSO Water-insoluble; soluble in organic solvents Water-soluble due to sodium counterion
Stability Stable under inert conditions; hygroscopic Air-stable; resistant to oxidation Sensitive to pH changes; decomposes in acidic media
Melting Point Not reported >250°C (decomposition) 180–185°C (dehydration)

Notes:

  • VO-OHpic’s solubility in DMSO facilitates its use in biological assays .
  • Sodium oxovanadium trihydrate’s water solubility makes it suitable for aqueous-phase applications .

Biological Activity

3-Hydroxypyridine-2-carboxylic acid, also known as hydroxypicolinic acid (OHpic), when complexed with oxovanadium (V), forms a compound that exhibits significant biological activity. This compound, referred to as VO-OHpic, has been extensively studied for its potential therapeutic applications, particularly in the fields of diabetes and cancer treatment. The biological activity of VO-OHpic is primarily attributed to its ability to inhibit specific enzymes and mimic insulin-like effects.

  • PTEN Inhibition :
    • VO-OHpic is recognized as a potent inhibitor of phosphatase and tensin homolog (PTEN), an important tumor suppressor involved in cellular signaling pathways. Studies have demonstrated that VO-OHpic can inhibit PTEN with nanomolar affinity, suggesting its potential as a therapeutic agent in cancer treatment .
    • The inhibition mechanism is characterized as noncompetitive, meaning that the inhibitor can bind both the free enzyme and the enzyme-substrate complex, which affects the kinetic parameters of PTEN activity .
  • Insulin-Mimetic Effects :
    • Vanadium complexes, including VO-OHpic, exhibit insulin-mimetic properties by influencing various metabolic pathways. They have been shown to enhance glucose uptake in cells, similar to the action of insulin . This effect is linked to the inhibition of protein tyrosine phosphatases (PTPs), which play a critical role in insulin signaling.

Biological Activity Overview

The biological activities of VO-OHpic can be summarized as follows:

Activity Description
Antidiabetic Mimics insulin action; enhances glucose uptake; inhibits PTPs
Anticancer Inhibits PTEN; alters signaling pathways involved in cell proliferation
Enzyme Inhibition Noncompetitive inhibitor of PTEN; affects various phosphatases
Cytotoxicity Exhibits cytotoxic effects on cancer cell lines; potential for drug development

Case Studies and Research Findings

  • In Vitro Studies :
    • Research has shown that VO-OHpic significantly reduces PTEN activity in vitro, leading to increased phosphorylation of downstream targets involved in cell survival and growth . This highlights its potential role in enhancing the efficacy of existing cancer therapies.
  • Animal Models :
    • Animal studies have indicated that vanadium compounds can improve glycemic control and have protective effects against diabetic complications. VO-OHpic has been shown to lower blood glucose levels and improve insulin sensitivity in diabetic rodent models .
  • Toxicological Assessments :
    • While VO-OHpic exhibits promising therapeutic effects, toxicity studies are essential for determining safe dosage ranges. Preliminary data suggest that while it has cytotoxic effects on cancer cells, it may also affect normal cells, necessitating further investigation into its safety profile .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 3-hydroxypyridine-2-carboxylic acid (3-HPA) and its oxovanadium trihydrate complexes?

Methodological Answer:

  • 3-HPA Synthesis : 3-HPA (CAS: 874-24-8) is typically synthesized via hydroxylation of picolinic acid derivatives. Characterization involves verifying purity via HPLC (>98%) and structural confirmation via NMR (¹H/¹³C) and FT-IR. Key spectral markers include a carboxylic acid C=O stretch (~1700 cm⁻¹) and pyridinium-OH absorption (~3200 cm⁻¹) .
  • Oxovanadium Complex Formation : Oxovanadium trihydrate complexes with 3-HPA can be prepared by refluxing vanadyl sulfate trihydrate (VOSO₄·3H₂O) with 3-HPA in aqueous ethanol (1:2 molar ratio) at 60–70°C for 4–6 hours. The product is isolated via solvent evaporation and recrystallized from methanol .

Q. Which analytical techniques are critical for characterizing 3-HPA and its vanadium complexes?

Methodological Answer:

  • Elemental Analysis : Confirm stoichiometry (e.g., C₆H₅NO₃·V·3H₂O) via combustion analysis (C, H, N) and inductively coupled plasma mass spectrometry (ICP-MS) for vanadium quantification .
  • Spectroscopy :
    • UV-Vis : Oxovanadium complexes exhibit d-d transition bands (500–700 nm) and ligand-to-metal charge transfer (LMCT) bands (~350 nm).
    • EPR : Detect vanadyl(IV) species (g∥ ≈ 1.94, g⊥ ≈ 1.98) in frozen solutions .
  • Thermogravimetric Analysis (TGA) : Verify hydration states (e.g., trihydrate decomposition at 100–150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for oxovanadium-3-HPA complexes?

Methodological Answer: Contradictions often arise from variable coordination geometries or hydration states. Strategies include:

  • Comparative Studies : Use X-ray crystallography to resolve ambiguous NMR/UV-Vis data. For example, octahedral vs. square-pyramidal vanadium coordination alters EPR parameters .
  • pH-Dependent Analysis : Perform titrations (pH 2–10) to track ligand protonation (pKa ~2.5 for 3-HPA carboxyl) and metal-ligand stability constants (log β) via potentiometry .

Q. What experimental designs are recommended for studying redox behavior in oxovanadium-3-HPA systems?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Use a three-electrode system in buffered solutions (e.g., 0.1 M KCl, pH 7.4). Oxovanadium(IV) complexes typically show quasi-reversible redox peaks (E₁/₂ ≈ −0.2 to +0.3 V vs. Ag/AgCl) .
  • Oxygen Sensitivity : Conduct experiments under inert atmosphere (N₂/Ar) to prevent oxidation of V(IV) to V(V), which alters bioactivity .

Q. How can computational methods predict the reactivity of 3-HPA as a ligand?

Methodological Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-311++G**) to calculate ligand binding energy (ΔG) and frontier molecular orbitals (HOMO-LUMO gap). For 3-HPA, the carboxylate and hydroxyl groups show strong chelation affinity for V(IV/V) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., protein tyrosine phosphatases) to rationalize enzyme inhibition mechanisms observed in vitro .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of 3-HPA-vanadium complexes?

Methodological Answer: Discrepancies may stem from:

  • Purity Issues : Validate complexes via elemental analysis and TGA to exclude unreacted precursors or solvate variations .
  • Assay Conditions : Standardize in vitro assays (e.g., phosphatase inhibition) using identical buffer systems (e.g., Tris-HCl vs. HEPES) and vanadium concentrations (10–100 µM) .
  • Speciation Studies : Use ESI-MS to identify predominant species (e.g., [VO(3-HPA)₂(H₂O)]⁺) under physiological conditions .

Properties

IUPAC Name

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVLCDIRYQMAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O10V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.